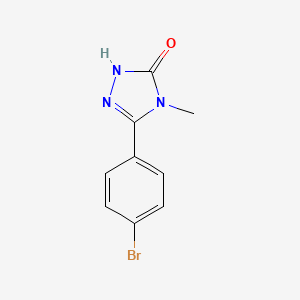

3-(4-Bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one

CAS No.: 2402830-48-0

Cat. No.: VC6213152

Molecular Formula: C9H8BrN3O

Molecular Weight: 254.087

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2402830-48-0 |

|---|---|

| Molecular Formula | C9H8BrN3O |

| Molecular Weight | 254.087 |

| IUPAC Name | 3-(4-bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one |

| Standard InChI | InChI=1S/C9H8BrN3O/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14) |

| Standard InChI Key | MLZBFCSWGVIMGI-UHFFFAOYSA-N |

| SMILES | CN1C(=NNC1=O)C2=CC=C(C=C2)Br |

Introduction

Structural and Chemical Identity

Molecular Architecture

3-(4-Bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one features a 1,2,4-triazol-5-one ring substituted at the 3-position with a 4-bromophenyl group and at the 4-position with a methyl group. The IUPAC name systematically describes this arrangement: 3-(4-bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one. The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, while the triazolone core contributes to hydrogen-bonding capabilities .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHBrNO | |

| Molecular Weight | 254.08 g/mol | |

| Exact Mass | 253.9857 | |

| SMILES Notation | CN1C(=O)NN=C1C2=CC=C(C=C2)Br | |

| Canonicalization Status | True |

Synthetic Pathways

The synthesis of 3-(4-bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one typically follows multi-step protocols involving cyclization and functional group transformations. A common approach involves:

-

Formation of a Hydrazide Intermediate: 4-Bromobenzoic acid is esterified to methyl 4-bromobenzoate, which is subsequently converted to 4-bromobenzohydrazide via hydrazine treatment .

-

Cyclization to Triazolone: The hydrazide undergoes cyclization in the presence of reagents like potassium carbonate or thiourea, forming the triazolone core .

-

Functionalization: Methylation at the 4-position and bromophenyl incorporation at the 3-position are achieved through nucleophilic substitution or coupling reactions .

For example, reacting 4-bromobenzohydrazide with methyl isocyanate yields a semicarbazide intermediate, which cyclizes under acidic conditions to form the target compound . The reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectra of 3-(4-bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one reveal key functional groups:

-

N–H Stretch: A broad peak near 3200–3300 cm corresponds to the triazolone N–H bond .

-

C=O Stretch: A strong absorption at ~1700 cm confirms the ketone group in the triazolone ring .

-

C–Br Stretch: A signal at 550–650 cm indicates the bromophenyl substituent .

1H NMR (400 MHz, DMSO-d6)

-

δ 2.45 (s, 3H): Methyl group at the 4-position of the triazolone .

-

δ 7.60–7.85 (m, 4H): Aromatic protons of the 4-bromophenyl group .

13C NMR (100 MHz, DMSO-d6)

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 254.0 ([M+H]), consistent with the molecular weight . Fragmentation patterns include loss of Br (79.9 Da) and CO (28 Da), yielding peaks at m/z 174.1 and 226.0, respectively .

| Compound | MIC (μg/mL) vs S. aureus | Source |

|---|---|---|

| 3-(4-Bromophenyl)-... | Pending further studies | – |

| Analogous triazole | 12.5–25.0 |

Coordination Chemistry

The triazolone’s N and O atoms can act as ligands for transition metals, forming complexes with catalytic or magnetic properties . For instance, copper(II) complexes of similar triazoles show enhanced antioxidant activity .

Future Research Directions

-

Synthetic Optimization: Explore microwave-assisted or one-pot syntheses to improve yield and reduce reaction time .

-

Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity in vitro .

-

Computational Studies: Perform density functional theory (DFT) calculations to predict reactivity and NLO properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume